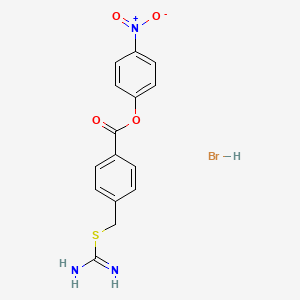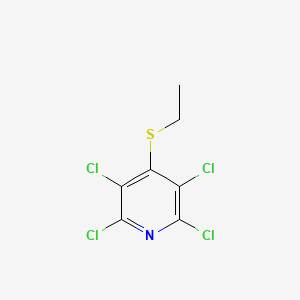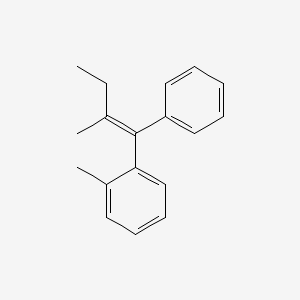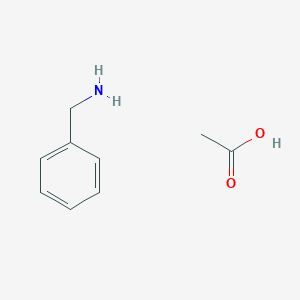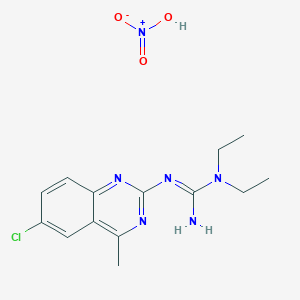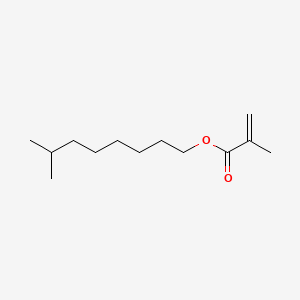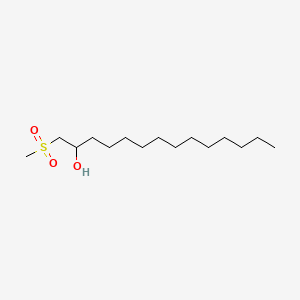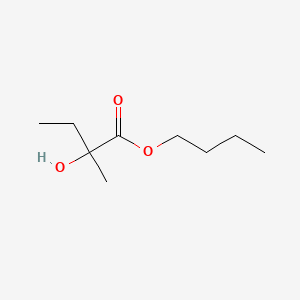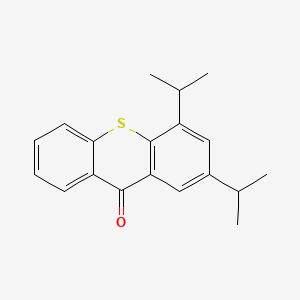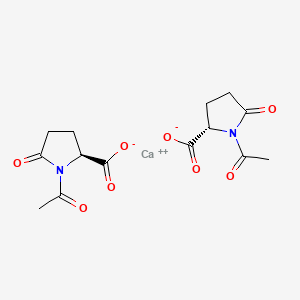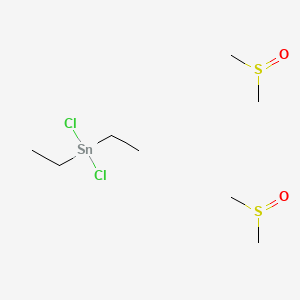
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine. This particular compound is characterized by the presence of tin atoms coordinated with dichlorodiethyl and sulfinylbis(methane) groups, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- typically involves the reaction of tin chloride with dichlorodiethyl and sulfinylbis(methane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Advanced purification methods, including distillation and crystallization, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The dichlorodiethyl and sulfinylbis(methane) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different functional groups.
Scientific Research Applications
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The sulfinylbis(methane) groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tin(IV) chloride: A common tin compound used in various chemical reactions.
Dichlorodimethylstannane: Another organotin compound with different functional groups.
Sulfinylbis(methane): A related compound with similar sulfinyl groups.
Uniqueness
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is unique due to its specific combination of dichlorodiethyl and sulfinylbis(methane) groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
69610-85-1 |
|---|---|
Molecular Formula |
C8H22Cl2O2S2Sn |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
dichloro(diethyl)stannane;methylsulfinylmethane |
InChI |
InChI=1S/2C2H6OS.2C2H5.2ClH.Sn/c2*1-4(2)3;2*1-2;;;/h2*1-2H3;2*1H2,2H3;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
LBUQMPYPIJGLOA-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(Cl)Cl.CS(=O)C.CS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


